molecular formula C6H11N3S2 B13993736 6,6-Dimethyl-3-methylsulfanyl-1,2-dihydro-1,2,4-triazine-5-thione CAS No. 59153-11-6

6,6-Dimethyl-3-methylsulfanyl-1,2-dihydro-1,2,4-triazine-5-thione

Cat. No.: B13993736
CAS No.: 59153-11-6
M. Wt: 189.3 g/mol
InChI Key: JUSUEUBWBJMRGE-UHFFFAOYSA-N
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Description

6,6-Dimethyl-3-methylsulfanyl-1,2-dihydro-1,2,4-triazine-5-thione is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a triazine ring fused with a thione group and a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-3-methylsulfanyl-1,2-dihydro-1,2,4-triazine-5-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters in the presence of an acid catalyst. This reaction leads to the formation of the triazine ring with the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-3-methylsulfanyl-1,2-dihydro-1,2,4-triazine-5-thione undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thione group can be reduced to form thiol derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

6,6-Dimethyl-3-methylsulfanyl-1,2-dihydro-1,2,4-triazine-5-thione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-3-methylsulfanyl-1,2-dihydro-1,2,4-triazine-5-thione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethyl-3-methylsulfanyl-1,2-dihydro-1,2,4-triazine-5-thione is unique due to its specific combination of functional groups and ring structure

Properties

CAS No.

59153-11-6

Molecular Formula

C6H11N3S2

Molecular Weight

189.3 g/mol

IUPAC Name

6,6-dimethyl-3-methylsulfanyl-1,2-dihydro-1,2,4-triazine-5-thione

InChI

InChI=1S/C6H11N3S2/c1-6(2)4(10)7-5(11-3)8-9-6/h9H,1-3H3,(H,7,8,10)

InChI Key

JUSUEUBWBJMRGE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=S)N=C(NN1)SC)C

Origin of Product

United States

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